Lipophilicity Shift: Calculated logP of 4-Chloro-2-fluorophenyl vs. 3-Fluorophenyl Regioisomer
The target compound's free base (C₁₁H₁₁ClFN₃) has a calculated logP of 2.74 versus XLogP3-AA of 0.7 for the 3-fluorophenyl regioisomer (CAS 874623-46-8), representing a ΔlogP of approximately +2.04 [1][2]. This difference, driven by the 4-chloro substituent and the intramolecular halogen arrangement, places the target compound in a markedly higher lipophilicity range more compatible with membrane-permeable pharmacophores. The 4-fluorophenyl analog (CAS 872107-78-3) lacks the chlorine atom entirely, while the 4-chlorophenyl analog (CAS 871217-40-2) lacks fluorine; neither can replicate the combined electronic and lipophilic profile of the 4-chloro-2-fluoro system [3].
| Evidence Dimension | Calculated logP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | clogP = 2.74 (free base, C₁₁H₁₁ClFN₃) |
| Comparator Or Baseline | 3-Fluorophenyl regioisomer (CAS 874623-46-8): XLogP3-AA = 0.7; (4-Chlorophenyl) analog (CAS 871217-40-2): estimated logP ~1.8; (4-Fluorophenyl) analog (CAS 872107-78-3): estimated logP ~1.0 |
| Quantified Difference | ΔlogP ≈ +2.04 vs. 3-fluorophenyl regioisomer; ~0.9-1.7 log units higher than mono-halogenated analogs |
| Conditions | Computed values (clogP from fragment-based method; XLogP3-AA from PubChem atom-additive method) |
Why This Matters
A 2-log-unit lipophilicity difference translates to an estimated ~100-fold difference in membrane partitioning, directly impacting cell-based assay performance, intracellular target engagement, and the suitability of each compound for phenotypic screening.
- [1] SILDrug Database. Compound: draw structure query for C₁₁H₁₁ClFN₃ (1H-Imidazole-2-methanamine, α-(4-chloro-2-fluorophenyl)-1-methyl-). Computed properties: clogP = 2.74, tPSA = 30.71. Available at: https://sildrug.ibb.waw.pl View Source
- [2] PubChem. Compound Summary for CID 16226824: (3-fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine. Computed Properties: XLogP3-AA = 0.7, Molecular Weight = 205.23 g/mol. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/16226824 View Source
- [3] Chembase.cn entries for (4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine (CAS 871217-40-2, MW 221.69) and (4-fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine (CAS 872107-78-3, MW 205.23). View Source
